molecular formula C24H42Cl2N2O2 B2721051 1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride CAS No. 470695-69-3

1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride

Cat. No. B2721051
CAS RN: 470695-69-3
M. Wt: 461.51
InChI Key: ODMQXXRJUWOGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H42Cl2N2O2 and its molecular weight is 461.51. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Assignment via X-ray Diffraction

The compound 1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride's structural analogs have been investigated for their stereochemical configurations. Specifically, crystals of related compounds have been synthesized and analyzed using single crystal X-ray diffraction to unambiguously determine their stereochemistry. This technique aids in understanding the molecular structure and properties of complex organic compounds, which is crucial for their application in drug design and synthesis (Christensen et al., 2011).

Novel Synthesis Approaches

Innovative synthesis methods have been developed for derivatives of 1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride, demonstrating its versatility as a precursor for various chemical transformations. For instance, a novel three-step synthesis starting from the methyl ester of the proteinogenic amino acid (S)-serine to synthesize 4-substituted-(1-benzylpiperazin-2-yl)methanols showcases the compound's potential in creating ligands for central nervous system receptors (Beduerftig et al., 2001).

Structural Analysis for Drug Design

A detailed structural analysis, including TDDFT calculations, X-ray crystallography, and molecular docking, was performed on an arylpiperazine derivative of 1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride. This research aids in understanding the binding mechanism of such compounds with α1A-adrenoceptor, providing a foundation for the design of selective antagonists with improved efficacy (Xu et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Some derivatives of 1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride have been synthesized and tested for their antimicrobial and anti-proliferative activities. These studies highlight the compound's potential in contributing to the development of new therapeutic agents with broad-spectrum antibacterial activities and significant anti-proliferative effects against various human tumor cell lines (Al-Mutairi et al., 2019).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2.2ClH/c1-19(2)23-10-9-20(3)15-24(23)28-18-22(27)17-26-13-11-25(12-14-26)16-21-7-5-4-6-8-21;;/h4-8,19-20,22-24,27H,9-18H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMQXXRJUWOGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.